DOWEX(R) 1X2
Overview
Description
The compound “1,4-Bis(ethenyl)benzene;(4-ethenylphenyl)-trimethylazanium;styrene;chloride” is a complex organic molecule. It seems to be related to Benzene, 1-ethenyl-4-ethyl-, which has a molecular formula of C10H12 . Other names for this compound include Styrene, p-ethyl-; p-Ethylstyrene; p-Ethylvinylbenzene; 4-Ethenylstyrene; 4-Ethylstyrene; 1-Ethenyl-4-ethylbenzene; 4-Ethyl-1-ethenyl benzene; 1-Ethyl-4-vinylbenzene .
Synthesis Analysis
The synthesis of benzene derivatives often involves multiple reactions and the order of these reactions can significantly affect the final product . For instance, two common reactions involved in the synthesis of benzene derivatives are acylation and bromination . The order of these reactions is important as the acylation reaction introduces a meta-directing group on the benzene ring . If the order of these reactions is reversed, an ortho/para directing bromine is added first, leading to different end products .Molecular Structure Analysis
The molecular structure of related compounds such as Benzene, 1-ethenyl-4-ethyl- has been studied . This compound has a molecular weight of 132.2023 and its structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving benzene derivatives are complex and often involve multiple steps . The reactions can be influenced by various factors such as the presence of directing groups and the order of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds such as Benzene, 1-ethenyl-4-ethyl- have been studied . This compound has a molecular weight of 132.2023 .Scientific Research Applications
Synthesis and Materials Development
Ruthenium catalyzed synthesis of cross-conjugated polymers using 1,4-bis((trimethylsilyl)ethynyl)benzene demonstrates the development of linear and hyperbranched materials with potential applications in various fields (Londergan et al., 1998).
Studies on the formation of 1,2-dioxanes using styrene highlight the potential for creating unique chemical compounds, which could be relevant in synthesizing new materials or in chemical research (Nishino et al., 1991).
Research on the synthesis of bromo-, boryl-, and stannyl-functionalized 1,2-bis(trimethylsilyl)benzenes from 1,2-bis(trimethylsilyl)acetylene/5-bromopyran-2-one opens avenues for creating new benzyne precursors and Lewis acid catalysts (Reus et al., 2012).
The reaction of styrene with chlorine dioxide leading to various byproducts provides insights into the chemical behavior of styrene under different conditions, which is crucial for understanding its reactivity in various industrial processes (Loginova et al., 2018).
The study on the influence of side chain length on -OCH3-π interactions in the crystal packing of substituted 1,4-bis(α-styryl)benzenes contributes to the understanding of molecular interactions, which is vital for designing new molecular materials (Velde et al., 2004).
Advanced Polymer Research
Zirconocene-mediated synthesis of 1,4-bis(alkynyl)benzenes explores new methods for synthesizing novel polymers, with implications for creating advanced materials with specific properties (Zhang et al., 2020).
Research on synthesizing and desilylating bis(trimethylsilyl)alkenes and polymers bearing bis(silyl)alkenyl groups highlights advancements in polymer chemistry, paving the way for new polymer-based technologies (Safa et al., 2009).
Studies on one-dimensional coordination polymers generated from cadmium nitrate and bipyridine ligands, using compounds like 1,2-bis(4-pyridyl)ethyne, contribute significantly to the field of inorganic polymer chemistry (Dong et al., 1999).
The development of hyperbranched conjugated poly(tetraphenylethene) with novel properties like aggregation-induced emission and explosive detection demonstrates the potential of these materials in advanced sensing and security applications (Hu et al., 2012).
Research on phase transfer Pd(0) catalyzed polymerization reactions involving 1,4-bis[2-(4′,4″-diheptyloxyphenyl)ethynyl]benzene showcases innovative methods in polymer synthesis, crucial for the development of new polymeric materials (Pugh & Percec, 1990).
Molecular Structure and Spectroscopy
The study on electrochemical and spectral properties of thienylene-polyparaphenylenevinylene derivative stereoisomers advances the understanding of photoluminescent properties in organic compounds, which can be leveraged in developing optoelectronic devices (Lapkowski et al., 2006).
Research on liquid crystalline polyurethanes synthesized from 1,4-bis(p-hydroxybenzoate)phenylene and their thermotropic properties expands the knowledge in liquid crystal technology, which has significant applications in displays and other electronic devices (Hao-bo et al., 2006).
The X-ray molecular structure study of 1,4-bis[2-cyano-2-(o-pyridyl)ethenyl]benzene enhances understanding of molecular structures, which is fundamental in the development of new chemical entities in various scientific fields (Percino et al., 2014).
Mechanism of Action
DOWEX® 1X2
, also known as 1,4-Bis(ethenyl)benzene;(4-ethenylphenyl)-trimethylazanium;styrene;chloride or MFCD00132715 , is a type of ion exchange resin . Ion exchange resins are widely used in different separation, purification, and decontamination processes. The most common examples are water softening and water purification .
Target of Action
The primary targets of DOWEX® 1X2 are ions present in a solution . The resin has the ability to exchange particular ions within the solution, hence the term ‘ion exchange resin’. This property is utilized in various applications, such as water treatment .
Mode of Action
DOWEX® 1X2 operates through a process called ion exchange. In this process, ions from the solution are exchanged with ions of a similar charge on the resin . For example, in water softening, the resin in the sodium ion form can exchange for calcium, thus removing calcium from hard water and replacing it with an equivalent quantity of sodium .
Pharmacokinetics
It functions externally to the body or in industrial processes, where it acts to remove or exchange ions in a solution .
Result of Action
The action of DOWEX® 1X2 results in the alteration of the ionic composition of a solution. In the context of water treatment, this can result in the softening of water, as the resin exchanges sodium ions for calcium and magnesium ions, which are the primary cause of water hardness .
Action Environment
The efficacy and stability of DOWEX® 1X2 can be influenced by various environmental factors. These include the pH of the solution, temperature, and the presence of other ions which could interfere with the ion exchange process . The physical form of the resin, such as bead size, can also impact its performance .
Biochemical Analysis
Biochemical Properties
The biochemical properties of DOWEX® 1X2 are primarily related to its role as an ion-exchange resin. It has the ability to exchange ions with a liquid without undergoing any permanent change in its structure . This property allows DOWEX® 1X2 to interact with various biomolecules, such as enzymes and proteins, in a reversible manner
Cellular Effects
As an ion-exchange resin, it is primarily used outside of biological systems for processes such as water treatment
Molecular Mechanism
The molecular mechanism of DOWEX® 1X2 is based on its ion-exchange properties. It can exchange ions with a liquid, allowing it to interact with various molecules in a reversible manner
Temporal Effects in Laboratory Settings
The temporal effects of DOWEX® 1X2 in laboratory settings are related to its stability and degradation over time. It is known to be durable and pH tolerant
Dosage Effects in Animal Models
As an ion-exchange resin, it is primarily used outside of biological systems
Metabolic Pathways
As an ion-exchange resin, it is primarily used outside of biological systems
Transport and Distribution
As an ion-exchange resin, it is primarily used outside of biological systems
Subcellular Localization
As an ion-exchange resin, it is primarily used outside of biological systems
Properties
IUPAC Name |
1,4-bis(ethenyl)benzene;(4-ethenylphenyl)-trimethylazanium;styrene;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N.C10H10.C8H8.ClH/c1-5-10-6-8-11(9-7-10)12(2,3)4;1-3-9-5-7-10(4-2)8-6-9;1-2-8-6-4-3-5-7-8;/h5-9H,1H2,2-4H3;3-8H,1-2H2;2-7H,1H2;1H/q+1;;;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQMUEOYPPPODD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C1=CC=C(C=C1)C=C.C=CC1=CC=CC=C1.C=CC1=CC=C(C=C1)C=C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.